Ethyl arachidate is a long-chain (C20:0) fatty acid ethyl ester (FAEE) characterized by its specific thermal transition profile and distinct rheological properties. As a solid at room temperature with a melting point of approximately 41.7 °C, it serves as a critical phase change material (PCM) in thermosensitive formulations and a structural lipid in advanced nanoparticle delivery systems. In industrial and analytical contexts, it is widely procured as a high-purity gas chromatography (GC) reference standard for lipid profiling and as a formulation additive in biofuels to modify kinematic viscosity and lubricity. Its precise chain length and esterification state make it an essential baseline material for applications requiring strict thermal and rheological control [1].
Substituting ethyl arachidate with its closest analogs, such as methyl arachidate or free arachidic acid, fundamentally alters thermal responsiveness and processability. Free arachidic acid has a significantly higher melting point (~75 °C), rendering it unsuitable for low-temperature phase change applications or physiological-triggered release systems. While methyl arachidate is structurally similar, its melting point (~46.4 °C) is higher than that of ethyl arachidate (~41.7 °C), which can delay the activation of thermosensitive liposomes designed to release payloads just above human body temperature. Furthermore, in biodiesel and lubricant formulations, methyl esters exhibit different dynamic viscosities and inferior cold-flow properties compared to ethyl esters, meaning generic substitution can lead to poor fuel atomization or formulation instability[1].
Ethyl arachidate demonstrates a highly specific thermal transition profile that is critical for temperature-controlled applications. Thermal analysis indicates that ethyl arachidate melts at 41.7 °C, whereas its methyl ester counterpart (methyl arachidate) melts at 46.4 °C, and the free fatty acid (arachidic acid) melts at 75 °C [1]. This lower melting threshold is essential for engineering thermosensitive nanoparticles that must remain stable at 37 °C but rapidly undergo phase transition under mild hyperthermia (e.g., 40–42 °C).
| Evidence Dimension | Melting point / Thermal transition temperature |
| Target Compound Data | 41.7 °C |
| Comparator Or Baseline | Methyl arachidate (46.4 °C) and free arachidic acid (75 °C) |
| Quantified Difference | Melts 4.7 °C lower than the methyl ester and 33.3 °C lower than the free acid |
| Conditions | Standard atmospheric pressure thermal analysis |
Procuring ethyl arachidate ensures that thermosensitive liposomes or phase change microcapsules activate precisely within the narrow 40–42 °C window, which is impossible with methyl arachidate.
The esterification state of long-chain fatty acids directly dictates the rheological behavior of fuel and lubricant blends. Ethyl esters, including ethyl arachidate, generally exhibit higher kinematic and dynamic viscosities compared to their methyl ester equivalents at identical temperatures [1]. When formulating biofuels, substituting FAMEs with FAEEs like ethyl arachidate alters the flow dynamics and lubricity, which directly impacts fuel atomization quality and injector performance in compression-ignition engines.
| Evidence Dimension | Kinematic and dynamic viscosity modulation |
| Target Compound Data | Higher dynamic viscosity and improved lubricity profile in FAEE blends |
| Comparator Or Baseline | Methyl arachidate (FAME equivalent) exhibiting lower viscosity |
| Quantified Difference | FAEEs generally exhibit higher kinematic viscosities (up to 0.1-0.5 mPa·s higher) compared to FAMEs |
| Conditions | Liquid state viscosity measurements at standardized temperatures (40 °C to 100 °C) |
Buyers formulating advanced biofuels or biolubricants must procure the ethyl ester form to meet specific viscosity and lubricity targets that methyl esters cannot achieve.
In analytical chemistry, distinguishing between ethanol-derived and methanol-derived lipids is mandatory for authenticating food products and characterizing biofuels. Ethyl arachidate elutes with a distinct retention time compared to methyl arachidate and produces unique FAEE mass fragments (e.g., the m/z 88 McLafferty rearrangement ion), whereas methyl esters produce an m/z 74 fragment [1]. This baseline chromatographic resolution prevents co-elution errors in complex lipid mixtures.
| Evidence Dimension | GC Retention Time and Mass Spectral Fragmentation |
| Target Compound Data | Distinct FAEE retention time and m/z 88 fragment |
| Comparator Or Baseline | Methyl arachidate (earlier elution, m/z 74 fragment) |
| Quantified Difference | Baseline chromatographic resolution between C20 FAME and C20 FAEE |
| Conditions | Capillary GC-MS / GC-FID using standard polar or non-polar columns |
Analytical laboratories must procure exact FAEE standards like ethyl arachidate to accurately quantify ethanol-derived lipids without interference from methyl ester analogs.
Ethyl arachidate is the preferred structural lipid for terpolymer lipid hybrid nanoparticles (TPLNs) designed for targeted drug delivery. Its specific ~41.7 °C melting point allows for triggered payload release under mild localized hyperthermia, outperforming higher-melting lipids like methyl arachidate [1].
Used in thermo-regulated materials where a phase transition in the low 40s (°C) is required, ethyl arachidate offers a non-paraffin, ester-based alternative for thermal energy storage that aligns with specific physiological or environmental temperature thresholds [2].
Procured as a blending component or reference material to study the impact of long-chain FAEEs on the dynamic viscosity, cold-flow properties, and lubricity of advanced biofuels, where it provides different rheological benefits compared to standard FAMEs [3].
Essential for food safety and metabolomic laboratories verifying the presence of ethyl esters. These serve as markers for fermentation, adulteration (e.g., in olive oil), or specific metabolic pathways, requiring strict differentiation from methyl esters [4].